The compound 6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by a complex molecular structure that includes a triazole ring fused to a pyrimidine moiety, along with various fluorinated aromatic substituents.
This compound is classified under the category of heterocyclic compounds, specifically those containing triazole and pyrimidine rings. Its chemical structure can be denoted by the International Union of Pure and Applied Chemistry name or simplified to its common chemical name. The compound is often referenced in scientific literature related to drug discovery and development, particularly in studies focusing on kinase inhibitors and anticancer agents.
The synthesis of 6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. Common methods include:
These steps require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular formula for this compound is with a molecular weight of approximately 435.3 g/mol. The structure features:
The structural representation can be visualized using computational chemistry software or through graphical depictions available in chemical databases.
This compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or synthesizing analogs for biological testing.
The mechanism of action for 6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one primarily involves its role as an inhibitor of specific kinases involved in cellular signaling pathways. Studies indicate that this compound can modulate pathways associated with cancer cell proliferation and survival by inhibiting mitogen-activated protein kinases (MAPKs) or other related targets.
The precise biochemical interactions often involve binding assays and kinetic studies to determine affinity and inhibition constants.
The physical properties include:
Chemical properties include:
The primary applications of 6-[(4-fluorophenyl)methyl]-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one are in medicinal chemistry and drug development. It has been investigated for:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: